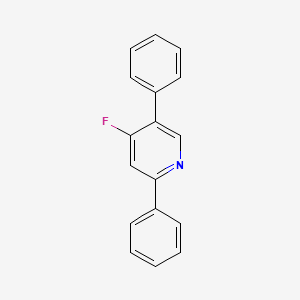
4-Fluoro-2,5-diphenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2,5-diphenylpyridine is a fluorinated heterocyclic compound characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and phenyl groups at the 2- and 5-positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,5-diphenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,5-diphenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding the desired fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .
化学反応の分析
Types of Reactions: 4-Fluoro-2,5-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
科学的研究の応用
4-Fluoro-2,5-diphenylpyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
作用機序
The mechanism of action of 4-Fluoro-2,5-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards these targets. For example, in medicinal chemistry, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .
類似化合物との比較
2,5-Diphenylpyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chloro-2,5-diphenylpyridine: Contains a chlorine atom instead of fluorine, leading to variations in electronic effects and biological activity.
4-Bromo-2,5-diphenylpyridine: Similar to the chloro derivative but with a bromine atom, affecting its reactivity and applications.
Uniqueness: 4-Fluoro-2,5-diphenylpyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its chemical reactivity and biological activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug design and materials science .
特性
分子式 |
C17H12FN |
|---|---|
分子量 |
249.28 g/mol |
IUPAC名 |
4-fluoro-2,5-diphenylpyridine |
InChI |
InChI=1S/C17H12FN/c18-16-11-17(14-9-5-2-6-10-14)19-12-15(16)13-7-3-1-4-8-13/h1-12H |
InChIキー |
TYHVCWXUNSJWNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115580.png)
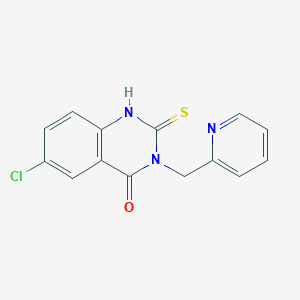

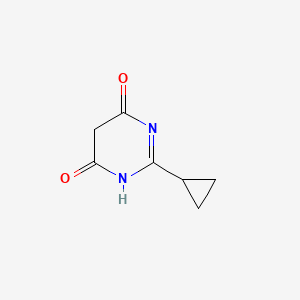

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
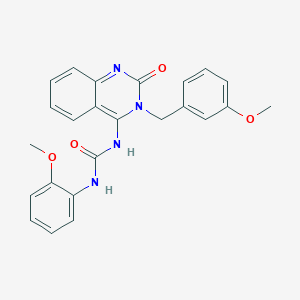
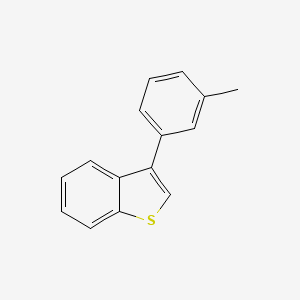
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)

![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
